molecular formula C13H24N2O4 B7970232 1-Boc-piperidine-3-carboxylic acid methoxy methyl amide

1-Boc-piperidine-3-carboxylic acid methoxy methyl amide

Cat. No.: B7970232
M. Wt: 272.34 g/mol
InChI Key: SCAPWALSCGKQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-piperidine-3-carboxylic acid methoxy methyl amide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for various synthetic applications as it prevents unwanted reactions at the nitrogen atom.

Preparation Methods

The synthesis of 1-Boc-piperidine-3-carboxylic acid methoxy methyl amide typically involves multiple steps:

    Protection of Piperidine: The piperidine ring is first protected by the Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 3-position of the piperidine ring. This can be done through various methods, including the use of carbon dioxide under high pressure or by using carboxylating agents.

    Amidation: The final step is the formation of the methoxy methyl amide. This is typically achieved by reacting the carboxylic acid derivative with methoxy methylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-piperidine-3-carboxylic acid methoxy methyl amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acids like trifluoroacetic acid.

    Substitution: The methoxy methyl amide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Piperidine derivatives, including 1-Boc-piperidine-3-carboxylic acid methoxy methyl amide, are significant in drug design due to their ability to modulate biological activity. They serve as essential scaffolds in the synthesis of various pharmacologically active compounds. For instance, piperidine derivatives have been implicated in the development of drugs targeting neurological disorders, cancer, and infectious diseases .

Case Study: Synthesis of Heterocyclic Amino Acids
A study demonstrated the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids. These compounds were synthesized using a regioselective method that involved the transformation of piperidine-3-carboxylic acids into β-keto esters, which were then reacted with hydrazines to yield the target products . This process highlights the utility of 1-Boc-piperidine derivatives in creating complex molecular architectures relevant to medicinal chemistry.

Synthetic Applications

Building Block for Complex Molecules
this compound is frequently employed as a building block in organic synthesis. Its functional groups allow for various transformations, making it suitable for constructing more complex structures. For example, it can undergo reactions such as acylation and alkylation to form diverse derivatives .

Table 1: Synthetic Transformations Involving 1-Boc-Piperidine Derivatives

Reaction TypeProduct TypeYield (%)Reference
AcylationHeterocyclic amides55-78
AlkylationNovel piperidine derivativesVaries
CyclizationPiperidine-based cyclic compoundsHigh

Methodological Innovations

Solvent-Free Synthesis
Recent advancements have introduced solvent-free methods for synthesizing carboxamides from carboxylic acids and primary amines using infrared light. This approach has shown impressive yields (50%-85%) and exemplifies the trend towards greener chemistry practices . Such methodologies enhance the efficiency of synthesizing compounds like 1-Boc-piperidine derivatives.

Research Insights and Future Directions

The ongoing research into piperidine derivatives emphasizes their importance in drug discovery and synthetic chemistry. The versatility of this compound positions it as a key compound for future studies aimed at developing new therapeutic agents.

Case Study: Anticancer Applications
Research has indicated that certain piperidine derivatives exhibit anticancer properties by modulating cellular pathways involved in tumor growth. For instance, studies have shown that compounds derived from piperidine can suppress carcinogenic activity by enhancing cytoprotection against oxidative stress .

Mechanism of Action

The mechanism of action of 1-Boc-piperidine-3-carboxylic acid methoxy methyl amide depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthetic steps, ensuring that the piperidine ring remains intact until the desired stage of the synthesis.

Comparison with Similar Compounds

1-Boc-piperidine-3-carboxylic acid methoxy methyl amide can be compared with other piperidine derivatives such as:

    1-Boc-piperidine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.

    1-Boc-piperidine-2-carboxylic acid: Features the carboxylic acid group at the 2-position.

    1-Boc-piperidine-3-carboxylic acid ethyl ester: An ester derivative instead of an amide.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in synthesis.

Biological Activity

1-Boc-piperidine-3-carboxylic acid methoxy methyl amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring that is modified with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen, a carboxylic acid moiety, and a methoxy methyl amide functional group. Its molecular formula is C12H19N2O3, and it is characterized by its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator of enzymatic activity, particularly in pathways involving inflammation and cancer cell proliferation.

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell growth in ovarian cancer models, with IC50 values ranging from 31.5 to 43.9 µM .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting the activity of pro-inflammatory cytokines such as TNF-α and IL-6 .

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerOVCAR-331.5
AnticancerCOV31843.9
Anti-inflammatoryRheumatoid Arthritis Model-

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine structure could enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation .
  • Inflammation Modulation : In a model of rheumatoid arthritis, compounds similar to this compound were shown to reduce levels of inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

tert-butyl 3-(methoxymethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)11(16)14-9-18-4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAPWALSCGKQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.